![molecular formula C15H15N5O3S B2762162 N-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1251579-07-3](/img/structure/B2762162.png)
N-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
“N-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” is a chemical compound characterized by elemental analysis, FT-IR, 1 H-NMR, 13 C-NMR and UV-visible spectroscopic techniques .
Synthesis Analysis
The synthesis of benzothiazole derivatives, which this compound is a part of, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using techniques such as Hirshfeld surface analysis with 2D fingerprint plot (FP) and the interaction energies (CE-B3LYP/6–31 G (d, p)) .Chemical Reactions Analysis
The compound has been involved in various chemical reactions. For instance, it has been used in the synthesis of benzothiazole derivatives through various synthetic pathways .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed using various spectroscopic techniques .Scientific Research Applications
Antibacterial and Anticancer Properties
Research has demonstrated that derivatives of benzo[d]thiazol, structurally related to the compound , have promising antibacterial activity. For instance, a study explored the synthesis, antibacterial evaluation, and QSAR studies of Schiff bases derived from pyrazol-5-one and 2-aminobenzothiazole. These compounds showed significant antibacterial activity against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis, without cytotoxic effects on mammalian cell lines, suggesting their potential as antibacterial agents (Palkar et al., 2017). Additionally, 4-thiazolidinone derivatives, which share a common structural motif with the target compound, exhibited both antimicrobial and anticancer activities, with specific derivatives showing significant effects against certain microbial strains and cancer cell lines (Deep et al., 2016).
Corrosion Inhibition
Benzothiazole derivatives have also been investigated for their corrosion inhibiting properties. A study on benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic environments demonstrated these compounds' effectiveness in protecting steel from corrosion, indicating potential industrial applications in metal preservation (Hu et al., 2016).
Anti-inflammatory Activity
Another area of application is in the development of anti-inflammatory drugs. Derivatives of benzothiazol have been synthesized and evaluated for their in-vitro anti-inflammatory activity, showing significant potential in this domain. For example, specific synthesized compounds exhibited notable anti-inflammatory effects, highlighting their therapeutic potential (Rathi et al., 2013).
Mechanism of Action
Target of Action
The primary targets of this compound are Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Mode of Action
The compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . The compound’s mode of action is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs), which also inhibit COX enzymes .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, the compound prevents the formation of prostaglandins from arachidonic acid . This results in a decrease in inflammation, as prostaglandins are key mediators of the inflammatory response .
Result of Action
The inhibition of COX-1 and COX-2 by the compound leads to a reduction in the production of prostaglandins . This results in a decrease in inflammation, as prostaglandins are key mediators of the inflammatory response . Therefore, the compound has potential anti-inflammatory effects .
Safety and Hazards
properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S/c1-20-8-9(14(19-20)23-2)13(22)16-7-12(21)18-15-17-10-5-3-4-6-11(10)24-15/h3-6,8H,7H2,1-2H3,(H,16,22)(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGNFJFAGIWAHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC(=O)NC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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